molecular formula C16H12FN5O B2391604 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine CAS No. 328962-06-7

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine

Cat. No.: B2391604
CAS No.: 328962-06-7
M. Wt: 309.304
InChI Key: VZSANIPPAPURMC-UHFFFAOYSA-N
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Description

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine is a complex organic compound that features a benzimidazole core, a furazan ring, and a fluoro-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzimidazole derivatives, while substitution reactions could introduce various functional groups to the fluoro-benzyl moiety .

Scientific Research Applications

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The fluoro-benzyl group enhances the compound’s ability to penetrate cell membranes, while the furazan ring can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine is unique due to the combination of these three functional groups in a single molecule. This combination allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-11-7-5-10(6-8-11)9-22-13-4-2-1-3-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSANIPPAPURMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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